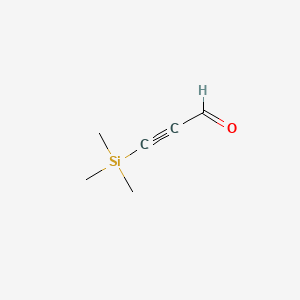

3-Trimethylsilylpropynal

Description

Contextual Significance of Functionalized Alkynes in Modern Organic Synthesis

Functionalized alkynes are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. sigmaaldrich.comnih.gov The carbon-carbon triple bond of an alkyne is a hub of reactivity, amenable to a wide array of chemical transformations. sigmaaldrich.com These include, but are not limited to, electrophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org The presence of additional functional groups on the alkyne framework further expands their synthetic potential, allowing for sequential and controlled bond-forming events. organic-chemistry.org

The development of new catalytic systems has revolutionized the use of alkynes in synthesis. For instance, copper-catalyzed coupling reactions of terminal alkynes provide a mild and efficient route to various functionalized compounds. organic-chemistry.org Moreover, the Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, has become an indispensable tool for the formation of carbon-carbon bonds. nih.govgelest.com The strategic placement of functional groups within an alkyne substrate can direct the regioselectivity and stereoselectivity of these transformations, enabling the synthesis of specific isomers of a target molecule. acs.org

Strategic Utility of 3-Trimethylsilylpropynal as a Versatile Synthetic Precursor

This compound is a bifunctional reagent that embodies the strategic advantages of functionalized alkynes. It possesses both an aldehyde and a trimethylsilyl-protected alkyne, two functional groups with distinct and orthogonal reactivity. This unique combination allows for a stepwise and selective manipulation of the molecule, making it a valuable precursor in the synthesis of a diverse range of organic compounds. chemicalbook.comfishersci.berheniumshop.co.il

The aldehyde group can participate in a variety of classical transformations, such as nucleophilic additions and condensations. For example, it can undergo Knoevenagel condensation to form new carbon-carbon double bonds. researchgate.net It can also be a partner in aldol (B89426) reactions, including stereoselective variants, to create new chiral centers. rsc.orgnih.gov

The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne. This protection is crucial for preventing unwanted side reactions of the acidic acetylenic proton under basic conditions. gelest.com The silyl (B83357) group can be selectively cleaved under mild conditions, typically using fluoride (B91410) ion or acid, to reveal the terminal alkyne. This unmasked alkyne is then available for a host of subsequent transformations, most notably the powerful copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, and Sonogashira cross-coupling reactions. sigmaaldrich.com

The dual functionality of this compound has been exploited in the synthesis of various complex molecules. It serves as an important intermediate in the preparation of agrochemicals, pharmaceuticals, and dyestuffs. chemicalbook.comfishersci.berheniumshop.co.il For instance, it has been used in the synthesis of N-(3-trimethylsilyl-2-propynoyl) amino acids and in the formation of β-lactams. researchgate.netrsc.org Its utility is further demonstrated in its reaction with aminopyrimidines and amino acid esters, leading to the formation of acetylenic aminals and aza enynes, respectively. researchgate.net

The strategic application of this compound allows for the efficient construction of molecular complexity from a relatively simple and commercially available starting material. lookchem.com Its ability to participate in a diverse array of chemical reactions, coupled with the controlled deprotection of the alkyne, solidifies its position as a valuable and versatile tool in the synthetic chemist's arsenal.

| Property | Value |

| Molecular Formula | C6H10OSi |

| Molecular Weight | 126.23 g/mol |

| CAS Number | 2975-46-4 |

| Boiling Point | 128.8 °C at 760 mmHg |

| Density | 0.876 g/cm³ |

| Refractive Index | n20/D 1.444 |

Table 1: Physicochemical Properties of this compound lookchem.comnih.gov

| Reagent | Reaction Type | Product Type |

| 2-Aminopyrimidines | 1,2-Addition | Acetylenic aminals |

| Amino acid esters | 1,2-Addition | Aza enynes |

| Ketene (B1206846) silyl acetals | Aldol reaction | syn-Aldol products |

| N-Silylimines | Cycloaddition | β-Lactams |

| Malononitrile | Knoevenagel condensation | [3-(trimethylsilyl)-2-propinyliden]-malononitrile |

Table 2: Selected Reactions of this compound fishersci.bersc.orgresearchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWLSKYGWLYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375387 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-46-4 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trimethylsilylpropynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trimethylsilylpropynal and Its Derivatives

Stereoselective Alkylation and Aldol (B89426) Reactions

While methodologies such as Mukaiyama aldol reactions, chiral auxiliary-mediated additions, indium-promoted allylations, and the condensation of anions for β-hydroxyester formation are well-established for various aldehydes, specific documented examples of their application to 3-trimethylsilylpropynal are not readily found in a broad survey of chemical literature. These reactions represent potential pathways for the stereoselective elaboration of the this compound core, though detailed research findings for this particular substrate remain specialized.

Mukaiyama Aldol Reactions with Silyl (B83357) Enol Ethers and Lewis Acid Catalysis

The Mukaiyama aldol reaction is a fundamental carbon-carbon bond-forming process that involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. This method is renowned for its ability to create β-hydroxy carbonyl compounds, often with high stereocontrol. The reaction is typically promoted by Lewis acids like titanium tetrachloride (TiCl₄), which activates the aldehyde for nucleophilic attack. While this reaction has been extensively applied to a wide range of aldehydes, specific studies detailing its use with this compound as the electrophile are not prominently available.

Chiral Auxiliary-Mediated Asymmetric Syn-Aldol Additions

Asymmetric aldol additions employing chiral auxiliaries, such as Evans oxazolidinones, are a powerful strategy for controlling the absolute stereochemistry of the newly formed stereocenters. The chiral auxiliary is temporarily attached to the enolate nucleophile and directs the facial approach of the aldehyde, leading to high diastereoselectivity. Boron enolates are commonly used in these reactions to provide a rigid, chair-like transition state, which enhances stereocontrol, typically favoring the syn-aldol product. Despite the widespread success of this methodology, its specific application to this compound has not been extensively documented in general literature.

Indium-Promoted Allylation and Subsequent Transformations

Indium-mediated allylation is a valuable method for the synthesis of homoallylic alcohols from carbonyl compounds. A key advantage of this reaction is its tolerance to aqueous media, making it an environmentally benign process. The reaction typically involves the in situ formation of an organoindium reagent from indium metal and an allyl halide, which then adds to the carbonyl group. This methodology is applicable to a variety of aldehydes, but specific examples involving this compound are not widely reported.

Condensation of Anions with this compound for β-Hydroxyester Formation

The formation of β-hydroxyesters can be achieved through the condensation of ester enolates with aldehydes, a variant of the aldol reaction. The Reformatsky reaction, for instance, utilizes an α-halo ester and a metal, such as zinc, to generate a zinc enolate that subsequently adds to a carbonyl compound. This method is particularly useful for creating β-hydroxyesters. While this is a general and effective method, its direct application to this compound to form the corresponding β-hydroxyester is not a common example in the chemical literature.

Functionalization via Nucleophilic Addition Reactions

The functionalization of this compound through nucleophilic additions has been successfully demonstrated, particularly highlighting the chemoselectivity of the carbonyl group.

Chemoselective 1,2-Addition to Aminopyrimidines and Amino Acid Esters

Research has shown that this compound undergoes highly efficient and chemoselective 1,2-addition with 2-aminopyrimidines and D,L-amino acid esters. organic-chemistry.org In an acid-catalyzed process, the addition of 2-aminopyrimidine (B69317) and 2-amino-4-methylpyrimidine (B85506) to this compound resulted in the formation of previously unknown acetylenic aminals. organic-chemistry.org

Similarly, the reaction with α-amino acid methyl esters, such as those derived from alanine (B10760859) and lysine (B10760008), yielded novel aza enynes in high yields. organic-chemistry.org A notable finding was that, regardless of the reactant ratio, this compound reacted with lysine at both of its amino groups, leading to the formation of a bis-aza enyne. organic-chemistry.org These reactions demonstrate a clear preference for nucleophilic attack at the carbonyl carbon, leaving the trimethylsilyl-protected alkyne moiety intact.

| Nucleophile | Product Type | Key Feature | Yield |

|---|---|---|---|

| 2-Aminopyrimidine | Acetylenic Aminal | Acid-catalyzed 1,2-addition | High |

| 2-Amino-4-methylpyrimidine | Acetylenic Aminal | Acid-catalyzed 1,2-addition | High |

| Alanine methyl ester | Aza Enyne | Chemoselective 1,2-addition | High |

| Lysine methyl ester | Bis-aza Enyne | Reaction at both amino groups | High |

Acylation Reactions for the Synthesis of 3-Trimethylsilylpropynamides and N-(3-Trimethylsilyl-2-propynoyl) Amino Acids

The acylation of amines with 3-(trimethylsilyl)propynoic acid derivatives is a key method for forming 3-trimethylsilylpropynamides and related structures. A highly efficient, one-pot procedure involves the in situ generation of 3-(trimethylsilyl)propynoyl chloride from 3-(trimethylsilyl)propynoic acid, followed by the immediate reaction with an amine. chemicalbook.com This method is advantageous as it avoids the isolation of the toxic, volatile, and hydrolytically unstable acid chloride. researchgate.net The reaction proceeds under mild conditions at room temperature and generally results in high yields of the desired amide products. chemicalbook.com

This methodology has been successfully applied to a variety of amines, including ammonia, primary, and secondary amines. Furthermore, it allows for the selective N-acylation of β-amino alcohols. For instance, the reaction with unprotected ethanolamine (B43304) can lead to N,O-bisacylation, forming 2-[3-(trimethylsilyl)propynoyl)aminoethyl 3-(trimethyl-silanyl)propynoate. However, selective N-acylation can be achieved by using O-silyl protected aminoalcohols, which furnishes the desired N-(hydroxyalkyl)amides in high yields.

The synthesis of N-(3-Trimethylsilyl-2-propynoyl) amino acids can also be accomplished using these acylation strategies, by employing amino acid esters as the amine component. The resulting products are valuable intermediates in the synthesis of various biologically important heterocyclic compounds. chemicalbook.com

Table 1: One-Pot Synthesis of 3-(Trimethylsilyl)propynamides (IV) from 3-(Trimethylsilyl)propynoic Acid (I) and Amines (III)

| Entry | Amine (NR¹R²) | Product | Yield (%) (One-Pot) | Yield (%) (Two-Step) |

|---|---|---|---|---|

| a | NH₂ | Me₃SiC≡CCONH₂ | 78 | 52 |

| b | NHPh | Me₃SiC≡CCONHPh | 84 | 60 |

| c | NHCH₂Ph | Me₃SiC≡CCONHCH₂Ph | 87 | 65 |

| d | NHC₆H₃Cl₂-2,5 | Me₃SiC≡CCONHC₆H₃Cl₂-2,5 | 82 | 58 |

| e | NHCH₂CH₂OH | Me₃SiC≡CCONHCH₂CH₂OH | 85 | 51 |

| f | NHC(Me)₂CH₂OH | Me₃SiC≡CCONHC(Me)₂CH₂OH | 85 | - |

| g | Morpholino | Me₃SiC≡CCON(CH₂CH₂)₂O | 86 | 62 |

Data sourced from Medvedeva et al. chemicalbook.com

Reactions with N-Silylimines for β-Lactam Ring Construction

The construction of the β-lactam ring, a core structural motif in many antibiotics, can be achieved through the Staudinger cycloaddition, which is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. chemspider.comorgsyn.org In the context of this compound derivatives, a ketene can be generated from a suitable precursor, which then reacts with an N-silylimine to yield a β-lactam.

The reaction mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate furnishes the four-membered β-lactam ring. chemspider.com The stereochemical outcome of the reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. chemspider.com

N-trimethylsilylimines (N-TMS-imines) are particularly useful in these syntheses as they can lead directly to β-lactams with a free N-H group after the reaction. researchgate.net However, the instability of N-TMS-alkylaldimines sometimes limits the scope of this reaction to arylaldimines. researchgate.net The reaction of a ketene derived from a this compound precursor with an N-silylimine would result in a β-lactam substituted with a trimethylsilylethynyl group at the C4 position, providing a valuable building block for further synthetic transformations.

Transformations Involving the Aldehyde Moiety

Condensation Reactions with Pyrroles for Fluorescent Dye Derivatives (e.g., BODIPYs)

The aldehyde functionality of this compound is a key reactive site for condensation reactions, particularly with pyrrole-based compounds, to generate fluorescent dye derivatives. A prominent class of dyes synthesized through this route is the BODIPY (boron-dipyrromethene) dyes. sigmaaldrich.com These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to their environment. sigmaaldrich.comsigmaaldrich.com

The general synthesis of the BODIPY core involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative to form a dipyrromethane intermediate. This intermediate is then oxidized to a dipyrromethene, which is subsequently complexed with a boron trifluoride source (e.g., BF₃·OEt₂) in the presence of a base to yield the final BODIPY dye. tcichemicals.comsigmaaldrich.com

Using this compound in this condensation reaction would install a trimethylsilylethynyl group at the meso (or 8-) position of the BODIPY core. This substitution can significantly influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths. The alkyne moiety also offers a site for further functionalization, for example, through click chemistry, allowing for the covalent attachment of the dye to other molecules. sigmaaldrich.com

Strategic Oxidation and Reduction Pathways in Complex Molecule Synthesis

The aldehyde group of this compound can be readily transformed through oxidation or reduction, providing strategic pathways to key synthetic intermediates.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(trimethylsilyl)propynoic acid. This transformation is a common step in the synthesis of various derivatives. researchgate.net 3-(Trimethylsilyl)propynoic acid is a stable, crystalline solid that serves as a precursor for the synthesis of amides, esters, and the highly reactive acyl chloride. chemicalbook.comsigmaaldrich.com This oxidation is fundamental for the acylation reactions discussed in section 2.2.2, as the carboxylic acid is the starting material for the in situ generation of the acyl chloride. chemicalbook.comresearchgate.net

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 3-trimethylsilyl-2-propyn-1-ol. chemicalbook.comchemspider.comsigmaaldrich.comtcichemicals.com This propargyl alcohol is a versatile building block in organic synthesis. chemicalbook.com The hydroxyl group can be used to introduce the trimethylsilylpropynyl moiety into molecules through etherification or esterification, or it can be transformed into other functional groups. For example, alkyllithium reagents can add across the triple bond of 3-(trimethylsilyl)-2-propyn-1-ols to produce (1-lithiovinyl)silanes, which are useful synthetic intermediates. chemicalbook.com

These oxidation and reduction pathways significantly enhance the synthetic utility of this compound, allowing it to serve as a precursor to a wider range of functionalized alkynes for use in the synthesis of complex molecules.

Generation of Key Synthetic Intermediates and Precursors

In-Situ Generation of 3-(Trimethylsilyl)propynoyl Chloride

3-(Trimethylsilyl)propynoyl chloride is a highly reactive and valuable acylating agent. However, it is also toxic, readily hydrolyzable, and volatile, which makes its isolation and storage challenging. researchgate.net To overcome these issues, methods for its in-situ generation have been developed, allowing for its immediate use in subsequent reactions, such as the synthesis of amides. chemicalbook.comresearchgate.net

A highly effective method for the in-situ formation of 3-(trimethylsilyl)propynoyl chloride is the reaction of 3-(trimethylsilyl)propynoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method is highly selective and provides the acid chloride in high yield (80%) without the formation of significant byproducts. researchgate.net The use of oxalyl chloride is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.

Alternative chlorinating agents, such as thionyl chloride (SOCl₂), have also been investigated. However, the reaction of 3-(trimethylsilyl)propynoic acid with thionyl chloride often leads to a mixture of the desired 3-(trimethylsilyl)propynoyl chloride and an addition byproduct, 3-chloro-3-trimethylsilyl-2-propenoyl chloride. The ratio of these products is highly dependent on the reaction conditions, such as temperature and reactant ratios. researchgate.net

Table 2: Comparison of Reagents for the Synthesis of 3-(Trimethylsilyl)propynoyl Chloride (II) from 3-(Trimethylsilyl)propynoic Acid (I)

| Reagent | Catalyst | Temperature (°C) | Yield of (II) (%) | Byproducts |

|---|---|---|---|---|

| Oxalyl chloride | 0.04 equiv. DMF | Room Temp. | 80 | Gaseous (CO, CO₂, HCl) |

| Thionyl chloride | None | 60 | 55 | 3-chloro-3-trimethylsilyl-2-propenoyl chloride |

Data sourced from Medvedeva et al. researchgate.netresearchgate.net

Synthesis from Acetylenic Alcohols via Selective Oxidation

The selective oxidation of primary acetylenic alcohols presents a direct and efficient route to the corresponding ynals. In the context of this compound, its precursor, 3-trimethylsilyl-2-propyn-1-ol, can be effectively oxidized. A variety of methods have been developed for the oxidation of propargylic alcohols, with a focus on mild conditions that avoid over-oxidation or side reactions involving the triple bond.

One notable and practical methodology involves an iron-catalyzed aerobic oxidation. This system utilizes a catalytic amount of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride in toluene (B28343) at room temperature. The use of molecular oxygen from the air as the terminal oxidant makes this an environmentally benign and cost-effective approach. This method has been successfully applied to a range of propargylic alcohols, including those with a trimethylsilyl (B98337) protecting group, affording the desired α,β-unsaturated alkynals in good to excellent yields. The reaction demonstrates broad functional group tolerance, though substrates with electron-donating groups may require higher catalyst loading for complete conversion.

Another effective system for the selective oxidation of propargylic alcohols employs TEMPO in conjunction with calcium hypochlorite (B82951) (Ca(OCl)₂). This method proceeds at room temperature and does not necessitate any additives. It has proven to be highly efficient for both electron-rich and electron-deficient substrates, providing the corresponding aldehydes and ketones in high isolated yields. The controlled and selective nature of this oxidation prevents the formation of carboxylic acids and other byproducts.

Manganese dioxide (MnO₂) is also a well-established reagent for the oxidation of allylic and propargylic alcohols. This heterogeneous oxidation is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform. The reaction is generally clean and selective for the conversion of the primary alcohol to the aldehyde without affecting the carbon-carbon triple bond or the trimethylsilyl group.

The table below summarizes key findings from studies on the selective oxidation of propargylic alcohols, which are applicable to the synthesis of this compound from its corresponding alcohol.

| Oxidant/Catalyst System | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | 4-(trimethylsilyl)but-3-yn-2-ol | Toluene | Room Temp. | 90 | Liu, Xie, & Ma (2012) |

| TEMPO/Ca(OCl)₂ | Substituted Propargylic Alcohols | Dichloromethane | Room Temp. | up to 97 | Various |

| Activated MnO₂ | Substituted Propargylic Alcohols | Dichloromethane | Room Temp. | High | Various |

Approaches from Trimethylsilylacetylene (B32187)

The synthesis of this compound can also be achieved by introducing a formyl group directly onto the trimethylsilylacetylene backbone. This approach typically involves the generation of a nucleophilic acetylide species, which then reacts with a suitable formylating agent.

A prevalent and highly effective method is the deprotonation of trimethylsilylacetylene with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This reaction generates the lithium trimethylsilylacetylide in situ. This powerful nucleophile can then be quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and efficient C1-electrophile for this purpose. The reaction proceeds via nucleophilic attack of the acetylide on the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired this compound. This two-step, one-pot procedure is a standard and reliable method for the formylation of terminal alkynes.

The general reaction scheme is as follows:

Deprotonation: (CH₃)₃SiC≡CH + n-BuLi → (CH₃)₃SiC≡CLi + BuH

Formylation: (CH₃)₃SiC≡CLi + HCON(CH₃)₂ → Intermediate

Hydrolysis: Intermediate + H₂O → (CH₃)₃SiC≡CCHO + LiOH + HN(CH₃)₂

This methodology offers a straightforward and high-yielding route to this compound, starting from the readily available trimethylsilylacetylene. The table below outlines the key steps and reagents involved in this synthetic approach.

| Step | Reagents | Solvent | Key Conditions | Product |

| 1. Deprotonation | Trimethylsilylacetylene, n-Butyllithium | Tetrahydrofuran (THF) | Anhydrous, Low Temperature (-78 °C) | Lithium trimethylsilylacetylide |

| 2. Formylation & Workup | N,N-Dimethylformamide (DMF), Aqueous solution | Tetrahydrofuran (THF) | Quenching of the acetylide, followed by hydrolysis | This compound |

Chemical Reactivity and Mechanistic Pathways of 3 Trimethylsilylpropynal

Catalytic and Stoichiometric Reaction Manifolds

The reactivity of 3-trimethylsilylpropynal is profoundly influenced by the choice of catalysts and reaction partners. This section details several key reaction pathways, highlighting the versatility of this compound in synthetic organic chemistry.

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

Lewis acids are crucial in promoting carbon-carbon bond formation reactions involving this compound. researchgate.netnih.gov Common Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) activate the aldehyde group, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net This activation is a key step in various synthetic transformations. researchgate.netrsc.org

The role of BF₃·OEt₂ extends to mediating alkyne cyclization reactions, leading to the synthesis of various heterocyclic compounds. rsc.org The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This allows for subsequent reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds. nih.govscispace.com The strength of the Lewis acid can influence the reaction rate, with stronger Lewis acids generally leading to faster reactions. nih.gov

| Lewis Acid | Typical Reaction | Key Mechanistic Feature | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Alkyne Cyclization | Activation of the carbonyl group for nucleophilic attack. | rsc.org |

| SnCl₄ | (3+2) Cycloadditions | Activation of donor-acceptor cyclopropanes for reaction with the alkyne. | researchgate.net |

Organometallic Complexation and Reactivity (e.g., Dicobalt Hexacarbonyl in Nicholas Reaction Attempts)

The carbon-carbon triple bond in this compound can be complexed with organometallic species, most notably dicobalt octacarbonyl, to form a stable dicobalt hexacarbonyl complex. wikipedia.orgrsc.org This complexation significantly alters the reactivity of the alkyne, making it a key intermediate in the Nicholas reaction. uwindsor.cawikipedia.orgnrochemistry.com The Nicholas reaction involves the generation of a stabilized propargylic cation from the cobalt-complexed alkyne, which can then react with various nucleophiles. uwindsor.cawikipedia.org

The stability of the cobalt-complexed propargylic cation is attributed to the delocalization of the positive charge onto the Co₂(CO)₆ moiety. wikipedia.org This stabilization allows for reactions with a broad range of nucleophiles that would not be possible with the uncomplexed alkyne. nih.gov Following the nucleophilic addition, the cobalt cluster can be removed through oxidative demetallation to yield the final product. uwindsor.ca Attempts to utilize the this compound–Co₂(CO)₆ complex in Nicholas reactions have been explored. thieme-connect.com

| Organometallic Reagent | Intermediate | Key Reaction | Mechanistic Highlight | Reference |

|---|---|---|---|---|

| Dicobalt Octacarbonyl | (this compound)Co₂(CO)₆ | Nicholas Reaction | Stabilization of the propargylic cation by the dicobalt hexacarbonyl moiety. | uwindsor.cawikipedia.org |

Base-Catalyzed Hydration Leading to Cyclized Products (e.g., 4H-Pyran Formation)

In contrast to metal-catalyzed hydration which typically yields carbonyl compounds, base-catalyzed hydration of activated alkynes can lead to different products, including cyclic ethers. researchgate.net In the case of this compound, base-catalyzed hydration under specific conditions results in the formation of a 4H-pyran derivative. researchgate.netconsensus.app This transformation highlights the influence of the trimethylsilyl (B98337) group and the reaction conditions on the regioselectivity of the hydration process. consensus.app The reaction is thought to proceed via a nucleophilic attack of a hydroxide (B78521) ion on the alkyne, followed by an intramolecular cyclization.

Indium(III) Chloride Catalysis in Conjugate Addition Reactions

Indium(III) chloride (InCl₃) has emerged as a versatile Lewis acid catalyst in organic synthesis due to its water tolerance, low cost, and unique reactivity. sci-hub.se InCl₃ can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated systems. sci-hub.senih.govorganic-chemistry.org For instance, it has been successfully employed in the conjugate addition of alkynylsilanes to acrylate (B77674) esters. nih.gov While direct studies on this compound are not specified in the provided context, the known catalytic activity of InCl₃ in similar systems suggests its potential to promote conjugate addition reactions involving this substrate. organic-chemistry.org

Chiral N-Heterocyclic Carbene (NHC) Catalysis in Enantioselective Conjugate Addition

Chiral N-heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.net They can be employed to catalyze enantioselective conjugate additions to α,β-unsaturated aldehydes and ketones. nih.gov In the context of ynals, NHCs can generate chiral alkynyl acyl azolium intermediates, which then undergo stereocontrolled reactions. nih.gov This methodology allows for the synthesis of axially chiral biaryls with high enantioselectivity. nih.gov While the specific application to this compound is not explicitly detailed, the general principles of NHC catalysis suggest its applicability for enantioselective transformations of this compound. organic-chemistry.org

Cobalt Catalysis in Diene Annulation

Cobalt complexes are effective catalysts for various annulation reactions, including the hydrovinylation of 1,3-dienes. rsc.orgresearchgate.net These reactions can proceed with high regio- and enantioselectivity, depending on the cobalt precursor and the chiral ligands employed. rsc.orgresearchgate.net Cobalt-catalyzed C-H activation followed by [3+2] annulation with allenes is another powerful tool for the synthesis of cyclic compounds. nih.gov The application of cobalt catalysis in diene annulation reactions involving this compound could provide a direct route to complex cyclic structures. nih.gov

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound, with its combination of an aldehyde and a silyl-protected alkyne, serves as a valuable precursor in several types of cycloaddition chemistry.

The reaction of this compound with azides is a classic example of a Huisgen 1,3-dipolar cycloaddition, a concerted, pericyclic reaction that leads to the formation of five-membered heterocyclic rings. nih.govlibretexts.org Specifically, the reaction between this compound and trimethylsilyl azide (B81097) (TMS-azide) yields 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde. wikipedia.org This transformation involves the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne in the this compound (the dipolarophile) participating in a concerted, pericyclic shift to form the stable 1,2,3-triazole ring. libretexts.orgmdpi.com

A notable characteristic of the resulting product, 1H-1,2,3-triazole-5-carbaldehyde, is its ability to undergo spontaneous dimerization. wikipedia.org This process is dependent on both temperature and the polarity of the medium. The dimerization occurs between two molecules of the triazole-carbaldehyde to form a tricyclic bis-hemiaminal. wikipedia.org X-ray analysis of the monomer, 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde, shows that the carbonyl group exists in an s-cis conformation relative to the C=C bond within the triazole ring, which may influence the dimerization process. wikipedia.org The equilibrium between the monomeric and dimeric forms can be observed and studied using IR and 1H NMR spectroscopy. wikipedia.org

Table 1: 1,3-Dipolar Cycloaddition and Dimerization of this compound

| Reactants | Product (Monomer) | Dimerization Product | Reaction Type |

|---|

While specific examples involving this compound are not extensively documented, the expected [2+2] cycloaddition pathway with an unactivated alkene would be the Paternò-Büchi reaction. wikipedia.org This photochemical reaction occurs between the carbonyl group of an aldehyde or ketone and an alkene, leading to the formation of a four-membered oxetane (B1205548) ring. nih.govresearchgate.net

In this proposed reaction, the aldehyde functional group of this compound would be the key reactant. Upon absorption of UV light, the carbonyl group is promoted to an electronically excited state. wikipedia.org This excited state then reacts with a ground-state cycloalkene in a [2+2] cycloaddition fashion to yield a bicyclic system containing an oxetane ring fused to the cycloalkane. The reaction can proceed through either a singlet or triplet excited state of the carbonyl, which can influence the stereochemical outcome. nih.gov The resulting product would be a trimethylsilyl-substituted ethynyl-oxetane.

Table 2: Proposed Paternò-Büchi Reaction of this compound

| Reactants | Proposed Product | Reaction Type | Conditions |

|---|

The Pauson–Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to synthesize α,β-cyclopentenones, typically mediated by a metal-carbonyl complex. cambridgescholars.comsigmaaldrich.com this compound is a suitable alkyne component for creating precursors for this reaction.

The first step in utilizing this compound is its reaction with a metal carbonyl, most commonly dicobalt octacarbonyl, Co₂(CO)₈. This reaction forms a stable hexacarbonyl dicobalt-alkyne complex, where the cobalt cluster is coordinated to the triple bond of the silylpropynal. This complex is the active precursor for the Pauson-Khand reaction. The precursor can then be subjected to thermal or promoted conditions in the presence of an alkene. The widely accepted mechanism involves coordination of the alkene, followed by a sequence of migratory insertions of the alkene and a carbonyl ligand, and finally reductive elimination to release the cyclopentenone product. cambridgescholars.comsigmaaldrich.com The use of this compound as a precursor allows for the synthesis of cyclopentenones bearing both a formyl group and a trimethylsilyl group, which are valuable handles for further synthetic transformations.

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group on this compound is not merely a protecting group but also a functional handle that can direct reactivity or be replaced in subsequent synthetic steps.

In the context of propynamide chemistry, derivatives of this compound, such as 3-trimethylsilylprop-2-ynamides, can undergo efficient and clean desilylation. A highly effective method for this transformation utilizes potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) as a catalyst. This procedure allows for the removal of the TMS group to yield the corresponding terminal prop-2-ynamides. The reaction proceeds in high yield under mild conditions, such as in methanol (B129727) at room temperature, using only a catalytic amount (e.g., 5 mol %) of KF-Al₂O₃.

The desilylation of 3-trimethylsilylprop-2-ynamides can be coupled with a subsequent addition reaction in a one-pot, tandem process. The outcome of this tandem reaction is highly dependent on the reaction conditions, particularly the temperature. When the desilylation reaction is conducted in methanol at an elevated temperature, the initially formed terminal ynamide undergoes a subsequent nucleophilic addition of methanol across the triple bond.

Depending on the specific conditions, this tandem process can lead to the formation of either Z,E-3-methoxyprop-2-enamides or 3,3-dimethoxypropanamides. This demonstrates a versatile strategy where the TMS group is first removed to unmask the reactive terminal alkyne, which is then immediately trapped by a nucleophile present in the reaction mixture to generate more complex products.

Table 3: Desilylation and Tandem Reactions of 3-Trimethylsilylprop-2-ynamide

| Reaction Type | Reagent/Catalyst | Solvent | Conditions | Product(s) |

|---|---|---|---|---|

| Desilylation | KF-Al₂O₃ (5 mol %) | Methanol | 25°C, 20 min | Terminal prop-2-ynamide |

Selective Cleavage of the Acetylenic Trimethylsilyl Moiety

The trimethylsilyl group serves as a crucial protecting group for the terminal alkyne in this compound. thieme-connect.de Its removal, or desilylation, is a fundamental step in many synthetic pathways. However, the challenge often lies in achieving selective cleavage of the acetylenic C-Si bond without affecting other sensitive functional groups within the molecule. thieme-connect.deorganic-chemistry.org Conventional desilylation agents, such as fluoride ions (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or hydroxide bases, often lack chemoselectivity and can inadvertently cleave other silicon-based protecting groups (like silyl (B83357) ethers) or base-labile functionalities such as esters. thieme-connect.deorganic-chemistry.org

Recent research has highlighted 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a highly effective reagent for the facile and chemoselective removal of acetylenic TMS groups. thieme-connect.deresearchgate.net Studies demonstrate that using DBU, even in catalytic amounts (as low as 0.1 equivalents), can lead to smooth desilylation. organic-chemistry.orgthieme-connect.de The reaction is typically conducted in acetonitrile (B52724) with a small amount of water, completing within approximately 40 minutes at 60°C. thieme-connect.de

A key advantage of the DBU-promoted method is its remarkable selectivity. It efficiently removes the TMS group from the alkyne while leaving bulkier alkyl silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, completely intact. thieme-connect.deorganic-chemistry.orgthieme-connect.de This selectivity is a significant improvement over fluoride-based reagents; for instance, the use of TBAF can lead to the non-selective removal of multiple silyl groups from a molecule. thieme-connect.de The DBU method is also compatible with base-sensitive groups like acetates and various esters, making it a valuable and straightforward tool in complex organic synthesis. thieme-connect.de

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.1-1.0 equiv., MeCN/H₂O, 60°C | High: Cleaves acetylenic TMS; preserves alkyl silyl ethers (TBDMS, TIPS) and esters. | organic-chemistry.org, thieme-connect.de |

| Tetrabutylammonium fluoride (TBAF) | 1.0 equiv., THF, r.t. | Low: Tends to remove various types of silyl groups non-selectively. | thieme-connect.de |

| Potassium Carbonate (K₂CO₃) | Methanolic solution | Moderate: Can be effective but may also affect base-labile groups. | researchgate.net |

| Silver Nitrate (B79036) (AgNO₃) | Catalytic amounts | Good for protiodesilylation of 1-(trimethylsilyl)-1-alkynes. | organic-chemistry.org |

Elucidating the Influence of the Trimethylsilyl Group on Reactivity and Stability

The trimethylsilyl group on this compound is not merely a passive protecting group; it actively modulates the compound's electronic and steric properties, thereby influencing its reactivity and stability. wikipedia.org

Influence on Reactivity: The TMS group exerts significant control over the reactivity of the adjacent triple bond through several mechanisms:

Electronic Stabilization: The silicon atom can stabilize propargyl intermediates through σ-π conjugation. This electronic effect enhances the electrophilicity at the β-carbon, facilitating certain transformations like cross-coupling reactions.

Steric Guidance: As a bulky functional group, the TMS moiety provides considerable steric hindrance. wikipedia.org This can direct the approach of incoming reagents to a specific position or face of the molecule, thereby influencing the regio- and stereoselectivity of reactions occurring at the alkyne.

Acidity Modulation: The presence of the TMS group lowers the pKa of the acetylenic proton (if it were present), which can enable certain coupling reactions to proceed without the need for a strong base for deprotonation.

Influence on Stability: The TMS group also imparts a degree of stability to the molecule:

Steric Protection: The large molecular volume of the TMS group provides a "steric shield" for the alkyne functionality, protecting it from unwanted side reactions. wikipedia.org This steric bulk can enable the isolation of molecules that would otherwise be highly reactive. wikipedia.org

Hydrolytic Stability: While the Si-C bond is susceptible to cleavage under acidic or basic conditions, it remains stable in neutral media, protecting the terminal alkyne functionality during various synthetic steps.

| Property | Influence of the TMS Group | Underlying Mechanism | Reference |

|---|---|---|---|

| Reactivity | Enhances electrophilicity of β-carbon; directs reagents. | Electronic (σ-π conjugation) and steric hindrance. | |

| Stability | Provides steric and thermal stability. | Large molecular volume shields the alkyne; electronic stabilization. | , wikipedia.org |

| Acidity | Lowers the pKa of the corresponding terminal alkyne. | Electronic properties of the silyl group. | |

| Volatility | Increases volatility of the parent compound. | Reduces intermolecular forces like hydrogen bonding. | wikipedia.org |

Strategic Applications of 3 Trimethylsilylpropynal in Complex Molecule Synthesis

Construction of Natural Product Cores and Analogs

The unique structural features of 3-trimethylsilylpropynal allow for its incorporation into the skeletons of various natural products and their analogs, providing a robust platform for the exploration of structure-activity relationships.

Pladienolides are a class of 12-membered macrolides that have demonstrated significant antitumor activity. nih.gov The synthesis of analogs of these complex natural products is crucial for identifying more potent and drug-like candidates. In the pursuit of simplified yet biologically active pladienolide analogs, this compound has been employed as a key starting material in the construction of a C1–C9 fragment. nih.gov

A critical step in this synthetic approach is the Mukaiyama aldol (B89426) reaction between a 2,2-disubstituted silylenolether and this compound. nih.gov This reaction, facilitated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds with high anti-diastereoselectivity to furnish the desired aldol product. nih.gov The trimethylsilyl (B98337) group on the alkyne plays a crucial role in this transformation, and its subsequent removal during the hydrolysis of an ester group elsewhere in the molecule highlights the utility of silyl (B83357) groups as protecting agents. nih.gov

Table 1: Mukaiyama Aldol Reaction for Pladienolide Analog Fragment Synthesis nih.gov

| Reactant 1 | Reactant 2 | Lewis Acid | Solvent | Diastereoselectivity (anti:syn) | Yield |

| 2,2-disubstituted silylenolether | This compound | BF₃·OEt₂ | CH₂Cl₂ | 90:10 | 60% (of pure anti isomer) |

The resulting fragment, containing the carbon backbone derived from this compound, serves as a cornerstone for the eventual construction of the macrolide core of the pladienolide analog. This strategy showcases the importance of this compound in providing a versatile three-carbon unit for the assembly of complex natural product analogs.

Thienamycin (B194209), the first discovered carbapenem, is a potent, broad-spectrum β-lactam antibiotic. nih.govnih.gov The synthesis of thienamycin and its derivatives remains an area of significant interest in medicinal chemistry. nih.govresearchgate.net While direct use of this compound in a completed total synthesis of thienamycin is not prominently documented in readily available literature, the strategic incorporation of silyl-protected alkynyl moieties is a recognized approach in the synthesis of β-lactam cores. holycross.edunih.gov

The aldehyde functionality of this compound can be envisioned to react with an appropriate amine to form an imine, a common precursor in the Staudinger synthesis of β-lactams. nih.gov The protected alkyne can then be further elaborated at a later stage to install the characteristic side chains of carbapenems. The trimethylsilyl group offers the advantage of stability during initial transformations and can be selectively removed to unveil a terminal alkyne for subsequent coupling reactions.

Table 2: Proposed Strategy for β-Lactam Intermediate Synthesis

| Reaction Type | Key Reagents | Intermediate Formed | Potential Elaboration |

| Imine Formation | Amine | N-substituted imine of this compound | - |

| Staudinger Cycloaddition | Ketene (B1206846) | 4-alkynyl-β-lactam | Desilylation and side-chain introduction |

| Kinugasa Reaction | Nitrone, Copper(I) acetylide | 4-alkynyl-β-lactam | Desilylation and further functionalization |

This hypothetical strategy underscores the potential of this compound as a synthon for key intermediates in the synthesis of complex β-lactam antibiotics.

The cyclopropane (B1198618) ring is a recurring motif in a diverse array of biologically active natural products. nih.govresearchgate.netacs.orgnih.gov The synthesis of these three-membered rings often involves the reaction of an alkene with a carbene or carbenoid. While not a direct precursor to a carbene, the alkyne functionality of this compound can be transformed into a cyclopropane ring through various synthetic methodologies.

One potential pathway involves the hydroboration of the alkyne followed by a Simmons-Smith or related cyclopropanation reaction of the resulting vinylborane. Alternatively, transition metal-catalyzed cyclopropanation reactions of alkenes with diazo compounds can be employed, where the alkyne could be first converted to a suitable alkene substrate. masterorganicchemistry.comorganic-chemistry.org The aldehyde group of this compound provides a convenient handle for attaching the molecule to a larger scaffold before the cyclopropanation step.

Table 3: Potential Routes to Cyclopropanes from this compound

| Initial Transformation | Intermediate | Cyclopropanation Method |

| Hydroboration/Protonolysis | Vinylsilane | Simmons-Smith Reaction |

| Partial Reduction (e.g., Lindlar's catalyst) | Allylic alcohol (after reduction of aldehyde) | Directed Simmons-Smith Reaction |

| Hydrometallation/Cross-coupling | Substituted alkene | Diazomethane with Pd catalyst |

The versatility of the alkynyl group in this compound makes it a promising starting material for the stereocontrolled synthesis of complex cyclopropane-containing natural products.

The synthesis of complex macrolides and other bioactive molecules often relies on the strategic assembly of smaller, functionalized fragments. While specific syntheses of Leustroducsin B, Murictacin, Japonilure, and Eldamolide directly employing this compound are not extensively reported, the utility of alkynyl precursors in their synthesis is well-established. nih.govnih.govacs.orgacs.orgpherobase.com

For instance, the synthesis of Leustroducsin B has been achieved through the coupling of a vinyl iodide fragment with a ketone, a transformation where an alkynyl precursor to the vinyl iodide could be envisaged. nih.govacs.org Similarly, the synthesis of the Japanese beetle pheromone, Japonilure, has been accomplished using various strategies, some of which involve alkynyl intermediates. acs.org

The aldehyde of this compound can be used to introduce the three-carbon unit into a growing carbon chain via reactions such as Wittig olefination or aldol condensation. The protected alkyne can then be carried through several synthetic steps before being unmasked and elaborated into the required functionality, such as a Z-alkene, which is common in many macrolide structures.

Table 4: General Application of Alkynyl Synthons in Macrolide Synthesis

| Bioactive Molecule | Key Synthetic Strategy | Potential Role of this compound |

| Leustroducsin B | Fragment coupling involving a vinyl iodide | Precursor to the vinyl iodide fragment |

| Japonilure | Various, including alkyne reductions | Source of the alkynyl chain for stereoselective reduction |

| Murictacin | Lactonization of a hydroxy acid | Building block for the carbon skeleton |

| Eldamolide | Macrolactonization | Source of a functionalized three-carbon unit |

The adaptability of this compound makes it a valuable, albeit underexplored, synthon for the efficient construction of a variety of complex bioactive molecules.

Precursors for Pharmacologically Relevant Scaffolds

Beyond natural product synthesis, this compound serves as a valuable starting material for the construction of scaffolds that are of significant interest in medicinal chemistry due to their interaction with biological targets.

Src Homology 2 (SH2) domains are protein domains that play a critical role in cellular signal transduction, and their inhibitors are being investigated as potential therapeutic agents, particularly in oncology. The design of potent and selective SH2 domain inhibitors often involves the incorporation of specific pharmacophores that can mimic the binding of phosphotyrosine residues.

While a direct synthesis of an SH2 domain inhibitor using this compound is not explicitly detailed in the surveyed literature, the importance of alkynyl moieties in the structure of some kinase inhibitors is recognized. For example, some pyrazolo[3,4-d]pyrimidine-based kinase inhibitors feature an alkynyl ether linker. nih.gov The aldehyde functionality of this compound could be utilized to construct a heterocyclic core, while the trimethylsilyl-protected alkyne could be deprotected and coupled to another molecular fragment to generate the final inhibitor. This approach offers a convergent and flexible route to novel SH2 domain inhibitors.

Table 5: Proposed Use of this compound in SH2 Domain Inhibitor Synthesis

| Core Scaffold | Key Reaction for Core Formation | Role of Aldehyde | Role of Alkyne |

| Pyrazolo[3,4-d]pyrimidine | Condensation with a substituted pyrazole | Forms part of the pyrimidine (B1678525) ring | Serves as a handle for side-chain attachment via Sonogashira or other coupling reactions |

| Other N-heterocycles | Multicomponent reactions | One of the carbonyl components | Provides a point for diversification |

The strategic use of this compound as a precursor for such pharmacologically relevant scaffolds highlights its potential in the discovery of new therapeutic agents.

Formation of Bioactive Heterocyclic Systems

The unique bifunctional nature of this compound, possessing both an aldehyde and a protected alkyne, makes it a valuable building block for the construction of diverse heterocyclic scaffolds, many of which are important in medicinal chemistry. capes.gov.brusask.ca Its reactivity allows for its participation in various multicomponent and cascade reactions to afford complex structures efficiently.

Acetylenic Aminals: this compound serves as a key substrate for the synthesis of previously unknown acetylenic aminals. researchgate.net In an acid-catalyzed reaction, the aldehyde functionality of this compound undergoes a 1,2-addition with amino-heterocycles like 2-aminopyrimidine (B69317). researchgate.net This chemoselective process involves the formation of two new carbon-nitrogen bonds at the aldehyde carbon, leaving the trimethylsilyl-protected alkyne moiety intact for potential further transformations. researchgate.net

Dihydropyridines: The compound is a highly effective reactant in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction for generating 1,4-dihydropyridine (B1200194) (DHP) scaffolds, which are known for their cardiovascular activities. nih.gov 3-Substituted propargyl aldehydes like this compound have been shown to be highly reactive substrates that favor the Hantzsch DHP synthesis over competing reaction pathways. The reaction can be performed under various conditions, including microwave irradiation in batch and continuous flow setups, demonstrating high yields and process scalability.

| Reactants | Method | Temperature (°C) | Time (min) | Yield (%) |

| This compound, Ethyl Acetoacetate, Ammonium Acetate | Microwave Batch | 120 | 7 | 95 |

| This compound, Ethyl Acetoacetate, Ammonium Acetate | Conductive Heating Flow | 120 | 10 (residence) | 91 |

| This compound, Ethyl Acetoacetate, Ammonium Acetate | Microwave Flow | 120 | 10 (residence) | 94 |

| This table presents data on the synthesis of a Hantzsch dihydropyridine derivative from this compound under different reaction conditions. |

4H-Pyrans: The synthesis of 4H-pyran derivatives, a scaffold present in many biologically active molecules, can be achieved through multicomponent reactions involving an aldehyde. capes.gov.brusask.ca Strategies such as tandem Knoevenagel condensation/Michael addition/cyclization sequences utilize aldehydes, malononitrile, and β-ketoesters. capes.gov.br In this context, this compound can function as the aldehyde component, leading to the formation of highly substituted 4H-pyrans bearing the versatile trimethylsilylethynyl group at the 4-position. This group can then serve as a handle for further synthetic diversification.

5-Aminoisoxazoles: While direct one-pot synthesis from this compound is less documented, a viable route to 5-aminoisoxazoles involves the use of 3-trimethylsilylprop-2-ynamides. researchgate.net These ynamides can be prepared from 3-trimethylsilylpropynoic acid, which itself can be obtained via oxidation of this compound. The ynamide undergoes a reaction sequence, potentially involving the formation of a (Z)-vinylazide intermediate followed by intramolecular cyclization, to yield the 5-aminoisoxazole ring system. researchgate.net This multi-step approach highlights the utility of this compound as a precursor to key intermediates in heterocycle synthesis. Alternative established methods, such as the 1,3-dipolar cycloaddition of nitrile oxides to enamines, confirm the general synthetic accessibility of this class of compounds. mdpi.com

Preparation of Amino Acid and Peptidomimetic Conjugates

The aldehyde group of this compound provides a reactive site for conjugation to biomolecules, while the protected alkyne offers a stable functional group for subsequent modifications, such as click chemistry. This dual functionality is exploited in the preparation of amino acid and peptidomimetic conjugates.

Two primary methods have been demonstrated for this purpose:

Direct Reaction with Amino Acid Esters: The reaction of α-amino acid methyl esters, such as those derived from alanine (B10760859) and lysine (B10760008), with this compound results in a highly efficient and chemoselective 1,2-addition. researchgate.net This forms new aza-enyne structures. researchgate.net Notably, in the case of lysine methyl ester, the reaction proceeds at both the alpha and epsilon amino groups, leading to the formation of a bis-aza enyne, showcasing the high reactivity of the aldehyde. researchgate.net

Acylation via Propynoyl Chloride: A more controlled, stepwise conjugation involves the conversion of this compound to its corresponding acid, 3-trimethylsilylpropynoic acid, which is then transformed into the highly reactive 3-trimethylsilyl-2-propynoyl chloride. researchgate.netresearchgate.net This acyl chloride readily reacts with amino acids (which are often silylated in situ to improve solubility and reactivity) to form stable N-acyl amino acid conjugates. researchgate.net This method provides a robust way to incorporate the trimethylsilylpropynoyl group into peptides.

| Amino Acid Reactant | Method | Product Type | Key Features |

| Alanine Methyl Ester | Direct 1,2-Addition | Aza-Enyne | High yield reaction with the aldehyde. researchgate.net |

| Lysine Methyl Ester | Direct 1,2-Addition | Bis-Aza Enyne | Reaction occurs at both NH2 groups. researchgate.net |

| General Amino Acids | Acylation with Propynoyl Chloride | N-Propynoyl Amino Acid | Forms a stable amide bond. researchgate.net |

| This table summarizes the methods for conjugating this compound derivatives with amino acids. |

The resulting conjugates, bearing the silyl-protected alkyne, are valuable as peptidomimetics or as building blocks for more complex bioconjugates, where the alkyne can be deprotected and used for attachment of other molecules like fluorophores, polymers, or targeting ligands.

Development of Advanced Functional Materials

Synthesis of Fluorescent Dyes and Probes (e.g., Ethynyl (B1212043) BODIPY Derivatives) for Bioimaging and Sensing

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. beilstein-journals.org Introducing an ethynyl group onto the BODIPY core is a powerful strategy for tuning its photophysical properties and for providing a chemical handle for conjugation to other molecules.

This compound is an ideal precursor for creating meso-ethynyl substituted BODIPY dyes. The standard synthesis of symmetric, meso-substituted BODIPY dyes involves an acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative (e.g., 2,4-dimethylpyrrole). beilstein-journals.orgmdpi.com Using this compound as the aldehyde in this reaction directly installs the trimethylsilylethynyl moiety at the central meso-position of the dipyrromethene scaffold. beilstein-journals.org Subsequent oxidation and complexation with boron trifluoride etherate yield the final BODIPY dye. beilstein-journals.org

The trimethylsilyl (TMS) group serves two key roles:

It acts as a protecting group, preventing the terminal alkyne from undergoing undesirable side reactions during the dye synthesis.

It allows for purification of the silylated BODIPY dye before a clean, final-step deprotection (e.g., using a mild base) to reveal the terminal ethynyl group. harvard.edu

This terminal alkyne is exceptionally useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward attachment of the BODIPY dye to biomolecules, polymers, or surfaces for applications in bioimaging and sensing. usask.camdpi.com

Integration into Corrole (B1231805) Synthesis for Tuned Optical Properties

Corroles are tetrapyrrolic macrocycles related to porphyrins but with a direct bond between two of the pyrrole rings. This structural difference leads to distinct and tunable optical and electrochemical properties, making them attractive for applications in catalysis, sensing, and medicine.

The synthesis of meso-substituted A3-type corroles can be achieved through a one-pot "3+4" condensation of an aldehyde with pyrrole, followed by an oxidation-mediated macrocyclization. capes.gov.br In this synthetic scheme, this compound can be employed as the aldehyde component. This strategy allows for the introduction of three identical substituents at the 5, 10, and 15 (meso) positions of the corrole ring, each bearing a trimethylsilylethynyl group.

The presence of these conjugated ethynyl groups at the periphery of the macrocycle is expected to significantly influence the corrole's electronic structure. This leads to a red-shift in its absorption and emission spectra, effectively tuning its optical properties. Similar to the BODIPY derivatives, the TMS-protected alkynes can be deprotected to yield terminal alkynes, providing reactive sites for further functionalization of the corrole macrocycle.

Computational and Theoretical Approaches to 3 Trimethylsilylpropynal Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. In the context of compounds related to 3-Trimethylsilylpropynal, quantum chemical methods have been employed to analyze complex reaction pathways. For instance, in the study of a cascade reaction involving the self-assembly of three molecules of 3-trimethylsilyl-2-propyn-1-al and one molecule of 2-aminopyridine, two distinct mechanisms were proposed and analyzed using B3LYP, a common DFT functional, alongside Møller–Plesset perturbation theory (MP2) researchgate.net.

These computational analyses successfully located the transition states for the key steps of the proposed reaction pathways. By calculating the activation barriers associated with these transition states, researchers can identify the rate-limiting steps and determine the most energetically favorable mechanism researchgate.net. Such studies are fundamental to understanding how reactants are converted into products on a molecular level, providing a detailed picture of bond-breaking and bond-forming events. DFT calculations are also instrumental in studying cycloaddition reactions, helping to distinguish between different possible pathways, such as stepwise radical-mediated versus concerted mechanisms mdpi.com.

Potential Energy Surface (PES) Analysis for Reaction Pathway Elucidation

The Potential Energy Surface (PES) is a conceptual and mathematical framework that maps the energy of a chemical system as a function of its geometry. Exploring the PES is essential for understanding the full landscape of a chemical reaction, including identifying reactants, products, intermediates, and the transition states that connect them.

For the cascade assembly involving a this compound derivative, a PES analysis was performed to evaluate the proposed mechanisms. This analysis yielded a significant insight: it suggested an alternative radical mechanism for the formation of 1,2-dihydropyridine and 4H-pyran products. Notably, this radical pathway was found to have activation barriers at its limiting stages that were significantly lower (by 10 kcal/mol) than the initially proposed ionic mechanisms researchgate.net. This finding highlights the power of PES analysis to uncover unexpected, lower-energy reaction pathways that might otherwise be overlooked, thereby providing a more accurate model of the chemical reality.

Quantum Chemical Studies on Electronic Structure, Reactivity, and Stereochemical Outcomes

Quantum chemical studies provide fundamental insights into the electronic structure of molecules, which in turn governs their reactivity and the stereochemical outcomes of their reactions researchgate.net. Methods such as DFT and MP2 are used to analyze the plausible mechanisms of complex transformations. In the case of the cascade reaction involving 3-trimethylsilyl-2-propyn-1-al, these quantum chemical methods were applied to scrutinize the proposed pathways for the formation of 1,2-dihydropyridine and 4H-pyran researchgate.net. By evaluating the energetics of intermediates and transition states, these studies help to build a comprehensive understanding of why a particular reaction proceeds through a specific channel, leading to the observed products.

The electronic properties of organosilicon compounds can differ significantly from their carbon analogues, and computational studies are key to understanding these differences mdpi.com. The trimethylsilyl (B98337) group in this compound, for example, influences the molecule's electronic structure and steric profile, which has direct consequences for its reactivity in reactions such as aldol (B89426) additions and cycloadditions.

Kinetic Modeling and Rate Constant Determination for Complex Reactions

While computational methods are frequently used to determine the energetic profiles of reaction mechanisms, comprehensive kinetic modeling and the determination of rate constants for complex reactions involving this compound are not widely reported in the available scientific literature. Such studies would typically involve calculating rate constants from transition state theory using the activation energies derived from DFT or other high-level calculations, and then simulating the reaction kinetics to predict product distributions over time. The absence of such specific studies for this compound indicates a potential area for future research to bridge the gap between theoretical mechanistic analysis and quantitative prediction of reaction rates.

Prediction and Rationalization of Stereoselectivity in Asymmetric Transformations

Computational concepts are invaluable for rationalizing and predicting the stereochemical outcomes of asymmetric reactions. The stereoselectivity in reactions involving this compound has been explained by analyzing the steric and electronic interactions in the corresponding transition states.

In an asymmetric Michael addition reaction, the high anti-selectivity observed was rationalized by considering the structure of the reaction's transition state. The alkyne group, being sp-hybridized, is sterically less bulky than sp2 or sp3 hybridized groups. This minimal steric profile allows the alkyne sidechain to occupy a gauche position relative to the catalyst in the transition state, which ultimately favors the formation of the anti-adduct as the major product oapen.org.

Similarly, in a Mukaiyama aldol reaction between a silylenolether and this compound, high diastereoselectivity was achieved. The choice of Lewis acid was found to be critical for the stereochemical outcome. The use of boron trifluoride etherate (BF₃·OEt₂) resulted in a superior anti:syn ratio compared to other Lewis acids like titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) nih.gov. An attempt to achieve the opposite (syn) stereoselectivity by employing a Nicholas reaction with the dicobalt hexacarbonyl complex of this compound was unsuccessful nih.gov.

The observed stereoselectivity with different Lewis acids is summarized in the table below.

| Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|

| BF₃·OEt₂ | 10:90 | 60% (overall for pure anti) |

| TiCl₄ (1 eq.) | 23:77 | 60% |

| TiCl₄ (10 mol%) | 25:75 | 40% |

| SnCl₄ (1 eq.) | 10:90 | 32% |

Data sourced from experimental results on the Mukaiyama aldol reaction of this compound nih.gov.

These examples demonstrate how theoretical rationalizations of transition state geometries and the systematic, experimental screening of reaction conditions guided by those models are crucial for achieving high stereoselectivity in transformations involving this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Trimethylsilylpropynal, offering detailed information about its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structure of this compound and for monitoring the progress of reactions in which it participates.

The ¹H NMR spectrum of this compound is characterized by two key signals. A singlet is observed for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, typically appearing in the upfield region of the spectrum. A second singlet, corresponding to the aldehydic proton, is found significantly downfield.

The ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for the carbons of the trimethylsilyl group, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the aldehyde. The chemical shifts of these carbons are indicative of their electronic environments.

¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

| ¹H | -Si(CH ₃)₃ | 0.25 |

| -CH O | 9.15 | |

| ¹³C | -C HO | 176.7 |

| -C ≡C- | 103.0 | |

| -C≡C - | 102.3 | |

| -Si(C H₃)₃ | -0.88 |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), in an appropriate deuterated solvent.

In a research setting, these distinct NMR signals allow for the straightforward monitoring of reactions involving this compound. For instance, in a reaction where the aldehyde functionality is modified, the disappearance or shift of the aldehydic proton signal at ~9.15 ppm would indicate the consumption of the starting material. Similarly, changes in the chemical shifts of the alkynyl carbons can provide evidence of reactions occurring at the carbon-carbon triple bond.

While specific 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) data for this compound is not extensively reported, this technique is a powerful tool for investigating the spatial proximity of atoms, making it highly valuable for studying host-guest complexation. In a hypothetical scenario where this compound acts as a guest molecule within a host cavity, such as a cyclodextrin (B1172386) or a synthetic cavitand, 2D ROESY experiments would be instrumental in determining the geometry of the inclusion complex.

Cross-peaks in a ROESY spectrum indicate that two protons are close in space (typically within 5 Å), even if they are not directly connected through chemical bonds. For a host-guest complex of this compound, one would look for cross-peaks between the protons of the host molecule and the protons of this compound (i.e., the TMS protons and the aldehydic proton). The presence and intensity of these cross-peaks can provide detailed information about which part of the guest molecule is oriented towards the interior of the host cavity and can help in building a three-dimensional model of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for monitoring the kinetics of reactions involving chromophores. This compound, being an α,β-unsaturated aldehyde, possesses a conjugated system that gives rise to characteristic electronic transitions.

The UV-Vis spectrum of an α,β-unsaturated carbonyl compound typically displays two main absorption bands corresponding to:

A high-intensity π → π* transition, usually occurring at shorter wavelengths.

A lower-intensity n → π* transition at longer wavelengths.

The conjugation of the carbon-carbon triple bond with the carbonyl group in this compound influences the energies of these transitions. The exact absorption maxima (λmax) would be determined experimentally.

Expected UV-Vis Absorption for α,β-Unsaturated Aldehydes

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 250 | High |

| n → π | 300 - 350 | Low |

UV-Vis spectroscopy is also a powerful tool for kinetic studies. sapub.orgntnu.noresearchgate.netvlabs.ac.inthermofisher.com If a reaction involving this compound leads to a change in the conjugation of the system, the absorption spectrum will change over time. By monitoring the change in absorbance at a specific wavelength (often the λmax of the reactant or product), the rate of the reaction can be determined. This is particularly useful for studying reactions such as nucleophilic additions to the carbonyl group or additions across the alkyne, which would alter the electronic structure and thus the UV-Vis spectrum.

Circular Dichroism (CD) Spectroscopy in Chiral Bioconjugation and Protein Stability Assessments

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the three-dimensional structure of chiral molecules.

This compound itself is an achiral molecule and therefore will not exhibit a CD spectrum. However, CD spectroscopy becomes a highly relevant analytical tool when this compound is used to modify or interact with chiral molecules, such as proteins or amino acids, in the field of bioconjugation.

If this compound were to be reacted with a chiral biological molecule, the resulting conjugate could exhibit a CD spectrum. researchgate.net Any induced CD signals in the region of the chromophore of the silylpropynal moiety would provide information about the chiral environment imposed by the biomolecule.

Furthermore, in protein stability assessments, changes in the secondary structure of a protein upon conjugation with a molecule like this compound can be monitored using CD spectroscopy. nih.gov Proteins exhibit characteristic CD signals in the far-UV region (190-250 nm) that are indicative of their secondary structure elements (α-helices, β-sheets, etc.). Any perturbation of the protein's native structure due to the bioconjugation reaction could be detected as a change in its CD spectrum.

Applications of Mass Spectrometry in Product Identification (General research context)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

In the context of research involving this compound, mass spectrometry would be routinely used to confirm the identity of the compound and to identify the products of its reactions. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Future Research Directions and Emerging Paradigms for 3 Trimethylsilylpropynal

Expanding the Scope of Asymmetric Catalysis and Enantioselective Transformations

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The aldehyde functionality in 3-trimethylsilylpropynal is an ideal handle for a variety of asymmetric transformations. Future research should focus on developing catalytic enantioselective reactions that exploit this reactivity.

Key areas for exploration include:

Asymmetric Aldol (B89426) and Mannich Reactions: The aldehyde can serve as an electrophile in organocatalyzed or metal-catalyzed aldol and Mannich reactions. rsc.org The development of chiral catalysts, such as proline derivatives or chiral metal complexes, could enable the synthesis of enantioenriched propargyl alcohols and amines, which are valuable synthetic intermediates. mdpi.com

Enantioselective Alkynylation and Allenylation: The addition of nucleophiles to the aldehyde, under the control of chiral ligands or catalysts, could provide access to chiral propargylic alcohols. Subsequent manipulations of the trimethylsilyl (B98337) group could lead to a diverse range of chiral building blocks.

Asymmetric Reductions and Oxidations: The development of chiral reducing agents or catalysts for the enantioselective reduction of the aldehyde to a chiral alcohol, or oxidation to a chiral carboxylic acid derivative, would further expand its synthetic utility.

The successful implementation of these strategies would transform this compound from a simple achiral building block into a gateway molecule for complex, stereodefined structures.